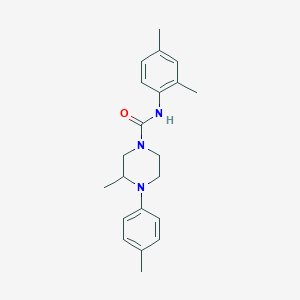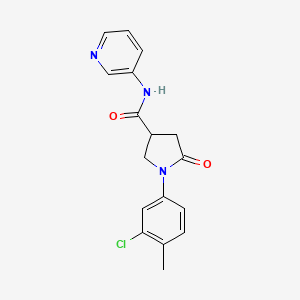
1-(2,5-dimethyl-3-furoyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethyl-3-furoyl)-4-methyl-1,4-diazepane, commonly known as DMFD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMFD is a heterocyclic compound that belongs to the class of diazepanes. It has a unique structure that makes it an attractive target for designing new drugs.
Mecanismo De Acción
The exact mechanism of action of DMFD is not fully understood. However, it is believed to work by binding to specific receptors in the brain, which leads to the modulation of neurotransmitter release. DMFD has been shown to interact with GABA receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
DMFD has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. DMFD has also been shown to decrease anxiety and promote sleep in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMFD is its broad spectrum of biological activities, which makes it a potential candidate for the development of new drugs. However, its complex synthesis and limited availability can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for the research on DMFD. One potential area of interest is the development of new drugs that target GABA receptors. DMFD can serve as a lead compound for the design of new anxiolytics and sedatives. Another area of interest is the investigation of DMFD's antitumor activity. Further studies are needed to understand the mechanism of action and potential clinical applications of DMFD in cancer therapy.
In conclusion, DMFD is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its unique structure and broad spectrum of biological activities make it an attractive target for drug discovery. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of DMFD is a complex process and requires expertise in organic chemistry. The most common method for synthesizing DMFD involves the reaction of 2,5-dimethylfuran with ethylenediamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain DMFD.
Aplicaciones Científicas De Investigación
DMFD has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. DMFD has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-9-12(11(2)17-10)13(16)15-6-4-5-14(3)7-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUKQKLHRUNLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5321045.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321057.png)
![6-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5321060.png)
![4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5321066.png)
![N-cyclopropyl-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5321071.png)
![1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5321080.png)
![2-(allylthio)-1-{3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acryloyl}-1H-benzimidazole](/img/structure/B5321090.png)
![2-(5-fluoro-2-methylphenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5321104.png)
![8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5321112.png)
![1-[3-(trifluoromethyl)benzoyl]azocane](/img/structure/B5321124.png)
![5,5-dimethyl-1-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5321130.png)


![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321159.png)